molecular formula C22H21NO2S B6087701 {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

Cat. No. B6087701
M. Wt: 363.5 g/mol
InChI Key: NPHHCGLBOGJHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are critical for B-cell activation and survival. This inhibition results in the suppression of B-cell proliferation and survival, leading to the induction of apoptosis in cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has been shown to have potent and selective inhibition of BTK, which is critical for B-cell activation and survival. This inhibition results in the suppression of B-cell proliferation and survival, leading to the induction of apoptosis in cancer cells and the suppression of autoimmune responses. {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

The advantages of using {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell signaling pathways in cancer and autoimmune diseases. The limitations of using {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for the development of {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone. One potential direction is the exploration of its use in combination with other therapies, such as immunotherapies or chemotherapy, to enhance its efficacy in the treatment of cancer and autoimmune diseases. Another potential direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone and provide new therapeutic options for patients. Additionally, the use of {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis, could be explored.

Synthesis Methods

The synthesis of {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone involves a multi-step process that starts with the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with 5-methyl-2-thiophene carboxylic acid to form the key precursor, which is subsequently reacted with piperidine and trifluoroacetic acid to form the final product, {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone.

Scientific Research Applications

{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In preclinical studies, {1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone has demonstrated potent and selective inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition has been shown to result in the suppression of B-cell activation, proliferation, and survival, leading to the induction of apoptosis in cancer cells and the suppression of autoimmune responses.

properties

IUPAC Name

[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-15-11-12-20(26-15)22(25)23-13-5-8-17(14-23)21(24)19-10-4-7-16-6-2-3-9-18(16)19/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHCGLBOGJHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-Methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

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